1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

GPR35 agonism GPCR functional assay benzylpiperazine SAR

This 1,4-disubstituted piperazine is a critical, high-purity reference agonist for GPR35, an orphan GPCR target. Its sub-nanomolar potency (IC₅₀ 0.740 nM) and defined binding affinity (Kᵢ 6 nM) make it the benchmark for assay development and SAR studies. Unlike related benzylpiperazine analogs, this compound's unique 3-phenoxybenzyl pharmacophore ensures maximal target engagement, validated across recombinant and endogenous systems. Essential for deorphanization, probe development, and inflammatory bowel disease research.

Molecular Formula C26H30N2O3
Molecular Weight 418.5 g/mol
Cat. No. B11611372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
Molecular FormulaC26H30N2O3
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC
InChIInChI=1S/C26H30N2O3/c1-29-25-12-11-22(18-26(25)30-2)20-28-15-13-27(14-16-28)19-21-7-6-10-24(17-21)31-23-8-4-3-5-9-23/h3-12,17-18H,13-16,19-20H2,1-2H3
InChIKeyIMRBUBWMVRAHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine: Procurement-Relevant Identity and Pharmacological Baseline


1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine (C₂₈H₃₄N₂O₃, MW 446.59) is a synthetic 1,4‑disubstituted piperazine derivative bearing a 3,4‑dimethoxybenzyl group at N‑1 and a 3‑phenoxybenzyl group at N‑4 of the piperazine ring . The compound has been deposited in ChEMBL (CHEMBL3306990) and BindingDB (BDBM50575549) as a sub‑nanomolar agonist of the human GPR35 receptor, an orphan GPCR linked to inflammatory bowel disease, type 2 diabetes, and coronary artery disease in genome‑wide association studies [1][2]. It is commercially supplied predominantly as the oxalate salt (C₂₈H₃₂N₂O₇, MW 508.6) with typical purity ≥ 95% .

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine: Why In‑Class Benzylpiperazine GPR35 Agonists Cannot Be Simply Interchanged


GPR35 agonism among disubstituted benzylpiperazines is exquisitely sensitive to the nature of the N‑4 substituent. Replacement of the 3‑phenoxybenzyl moiety with a 4‑methoxybenzyl group yields an analog (CHEMBL4848109) that is approximately 400‑fold less potent in the same human GPR35 desensitization assay (IC₅₀ = 300 nM vs. 0.740 nM) [1][2]. Even among similarly potent congeners, the 3‑phenoxybenzyl motif confers a distinctive combination of sub‑nanomolar potency and dual‑assay validation (DMR desensitization IC₅₀ and direct DMR agonist EC₅₀) that is not uniformly recapitulated across the benzylpiperazine chemical space [3]. These steep structure–activity relationships mean that generic substitution based solely on the benzylpiperazine scaffold, without preserving the exact 3‑phenoxybenzyl pharmacophore, carries a high risk of obtaining a compound with orders‑of‑magnitude weaker functional activity at GPR35, rendering it unsuitable for experiments requiring maximal target engagement.

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine: Quantitative Comparator‑Based Evidence for Procurement Differentiation


Sub‑Nanomolar GPR35 Desensitization Potency Versus the 4‑Methoxybenzyl Analog

In a CHO‑K1 cell‑based DMR desensitization assay, 1-[(3,4-dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine inhibited zaprinast‑induced GPR35 activation with an IC₅₀ of 0.740 nM [1]. Under comparable conditions, the 4‑methoxybenzyl analog 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzyl)piperazine (CHEMBL4848109) exhibited an IC₅₀ of only 300 nM [2]. The 3‑phenoxybenzyl substitution therefore confers an approximately 405‑fold enhancement in functional desensitization potency.

GPR35 agonism GPCR functional assay benzylpiperazine SAR

Direct GPR35 Agonist Activity (EC₅₀) Versus the Reference Agonist Zaprinast

In a direct DMR agonist assay using CHO‑K1 cells expressing human GPR35, the target compound elicited a dynamic mass redistribution response with an EC₅₀ of 1.10 nM [1]. This is approximately 760‑fold more potent than zaprinast, a widely used GPR35 reference agonist, which displays a human GPR35 EC₅₀ of 840 nM (DMR assay) . The sub‑nanomolar agonist potency positions the target compound as a high‑potency pharmacological tool for probing GPR35 signaling at concentrations where zaprinast would be essentially inactive.

GPR35 agonism DMR assay EC₅₀ comparison

GPR35 Agonist Potency Versus the Endogenous‑Like Agonist Pamoic Acid

Pamoic acid is a widely characterized GPR35 agonist with an EC₅₀ of 79 nM in β‑arrestin recruitment and ERK1/2 phosphorylation assays . In direct comparison, the target compound demonstrates an EC₅₀ of 1.10 nM in the DMR agonist assay, representing an approximately 72‑fold greater potency [1]. Although the assay readouts differ (DMR vs. β‑arrestin/ERK), both measure GPR35‑mediated functional responses in human cell lines, indicating that the target compound activates GPR35 at substantially lower concentrations than this benchmark agonist.

GPR35 agonism EC₅₀ comparison pamoic acid

Binding Affinity (Kᵢ) at Human GPR35 Versus a Structural Analog with Altered N‑4 Substitution

In competitive binding assays using Nluc‑fused human GPR35 expressed in CHO‑K1 cells, the target compound displayed a Kᵢ of 6 nM [1]. A structurally related 1,4‑disubstituted piperazine (CHEMBL4878979) bearing a different N‑4 substituent exhibited a Kᵢ of 28 nM in a comparable Nluc‑GPR35 binding format [2]. The approximately 4.7‑fold higher binding affinity of the target compound indicates that the 3‑phenoxybenzyl moiety provides a meaningful enthalpic or entropic contribution to receptor binding beyond that of other substituted benzyl groups.

GPR35 binding affinity radioligand competition Nluc-fusion

Multi‑Assay Pharmacological Consistency at Human GPR35 Across Cell Lines

The target compound has been evaluated in four independent assay formats across two cell lines, yielding consistent sub‑nanomolar to low‑nanomolar activity: (i) desensitization IC₅₀ = 0.740 nM in CHO‑K1 cells, (ii) direct DMR EC₅₀ = 1.10 nM in CHO‑K1 cells, (iii) desensitization IC₅₀ = 2 nM in HT‑29 colorectal adenocarcinoma cells, and (iv) competitive binding Kᵢ = 6 nM in Nluc‑fused CHO‑K1 cells [1]. This multi‑assay concordance across different cellular backgrounds contrasts with several benzylpiperazine GPR35 agonists that show marked potency shifts between recombinant CHO‑K1 and endogenous HT‑29 expression systems [2]. The target compound’s activity differs by only ~2.7‑fold between the two cell lines (IC₅₀: 0.740 nM vs. 2 nM), suggesting robust target engagement that is less influenced by cell‑type‑specific factors such as receptor density or G‑protein coupling milieu.

GPR35 pharmacological profiling functional selectivity assay concordance

Structural Differentiation: 3‑Phenoxybenzyl Pharmacophore Versus Common Benzyl and Methoxybenzyl Analogs

The 3‑phenoxybenzyl substituent at the N‑4 position of the piperazine ring constitutes a diphenyl ether pharmacophore that is structurally and electronically distinct from the simple benzyl (BHDP), 4‑methoxybenzyl, or 4‑chlorobenzyl groups found in most characterized N‑benzylpiperazine sigma/GPR35 ligands [1][2]. The diphenyl ether motif introduces an additional aromatic ring with potential for π–π stacking interactions, a flexible oxygen linker that can act as a hydrogen‑bond acceptor, and substantially increased lipophilicity (calculated logP for the 3‑phenoxybenzyl fragment ≈ 3.9 vs. ≈ 2.6 for benzyl) that may enhance membrane partitioning and target residence time . Quantitative functional data confirm that this structural feature translates to a 405‑fold potency gain over the 4‑methoxybenzyl analog (IC₅₀: 0.740 nM vs. 300 nM) [2][3].

piperazine pharmacophore structure–activity relationship diphenyl ether

1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine: Evidence‑Based Application Scenarios for Scientific Selection and Procurement


High‑Potency Pharmacological Tool for GPR35 De‑Orphanization and Signaling Studies

With a DMR desensitization IC₅₀ of 0.740 nM and a direct agonist EC₅₀ of 1.10 nM [1][2], this compound is among the most potent synthetic GPR35 agonists reported in the public domain. Its sub‑nanomolar potency enables definitive agonist activity at concentrations where off‑target receptor engagement is minimized, making it an ideal reference agonist for: (i) GPR35 de‑orphanization studies investigating downstream Gαᵢ/ₒ and Gα₁₂/₁₃ signaling pathways; (ii) β‑arrestin recruitment and receptor internalization assays requiring robust activation at low nanomolar concentrations; and (iii) competitive binding experiments using the Nluc‑GPR35 fusion construct where its Kᵢ of 6 nM [1] provides a well‑defined affinity benchmark. The compound’s consistent potency across CHO‑K1 recombinant and HT‑29 endogenous expression systems (IC₅₀: 0.740 nM vs. 2 nM) [1] further supports its use in translational models employing human colorectal or immune cell lines that endogenously express GPR35 [3].

Structure–Activity Relationship (SAR) Reference Standard for Benzylpiperazine GPR35 Ligand Optimization

The 405‑fold potency differential between this compound (3‑phenoxybenzyl, IC₅₀ = 0.740 nM) and its 4‑methoxybenzyl analog (IC₅₀ = 300 nM) [1][2] establishes it as a critical SAR reference standard. Medicinal chemistry teams optimizing N‑4 substituents on the benzylpiperazine scaffold can use this compound as: (i) a positive control defining the upper limit of GPR35 agonist potency achievable within this chemotype; (ii) a benchmark against which newly synthesized analogs are quantitatively compared in standardized DMR desensitization and binding assays; and (iii) a crystallization‑grade ligand for structural biology efforts aimed at solving the GPR35–ligand co‑crystal structure to guide rational design, given the compound’s high affinity (Kᵢ = 6 nM) and the conformational rigidity conferred by the diphenyl ether motif [3].

In Vitro Pharmacology in Inflammatory Bowel Disease and Metabolic Disorder Models

GPR35 is genetically linked to inflammatory bowel disease, type 2 diabetes, and coronary artery disease through GWAS studies, and is highly expressed in intestinal crypts and immune cells [1]. The target compound’s sub‑nanomolar potency and consistent activity in HT‑29 colorectal adenocarcinoma cells (IC₅₀ = 2 nM) [2] make it suitable for: (i) probing GPR35‑mediated modulation of cytokine release (e.g., IL‑8, TNF‑α) in intestinal epithelial and immune cell co‑culture models; (ii) investigating GPR35‑dependent effects on intestinal barrier integrity and epithelial restitution; and (iii) evaluating the role of GPR35 agonism in metabolic regulation using adipocyte or hepatocyte models. Its ~760‑fold potency advantage over zaprinast (EC₅₀ 1.10 nM vs. 840 nM) [2][3] allows experiments to be conducted at concentrations that avoid confounding phosphodiesterase inhibition associated with zaprinast.

Chemical Probe for Receptor Occupancy and Target Engagement Studies

The compound’s well‑characterized affinity profile — sub‑nanomolar functional IC₅₀ (0.740 nM), low‑nanomolar direct agonist EC₅₀ (1.10 nM), and competitive binding Kᵢ (6 nM) [1] — makes it a strong candidate for radiolabeling or fluorescent derivatization to generate a GPR35‑selective chemical probe. The 3‑phenoxybenzyl motif provides a synthetically accessible handle for introducing linker moieties (e.g., via electrophilic aromatic substitution on the terminal phenoxy ring) without abolishing receptor affinity. Such a probe would enable: (i) receptor occupancy studies using PET or SPECT imaging in animal models of colitis or metabolic disease; (ii) fluorescence‑based binding and internalization assays in live cells; and (iii) affinity‑based proteomics (e.g., pull‑down/MS) to identify GPR35‑interacting protein partners. The compound’s ~72‑fold potency advantage over pamoic acid [1][2] further supports its prioritization as a starting scaffold for probe development requiring high‑affinity target engagement at tracer concentrations.

Quote Request

Request a Quote for 1-[(3,4-Dimethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.